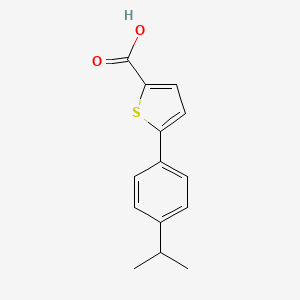

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14O2S. It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a 4-isopropylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl boronic acid, aryl halide, palladium catalyst, base (e.g., potassium carbonate)

Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

Temperature: Typically between 50-100°C

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid); reactions are conducted under controlled conditions to prevent over-substitution.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 5-Phenylthiophene-2-carboxylic acid

- 5-(4-Methylphenyl)thiophene-2-carboxylic acid

- 5-(4-Ethylphenyl)thiophene-2-carboxylic acid

Uniqueness

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Biological Activity

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, with the CAS number 943115-91-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an isopropylphenyl group and a carboxylic acid functional group. This unique structure may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, suggesting potent antibacterial properties .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Thiophene derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. For example, compounds structurally related to this compound have shown efficacy in reducing inflammation in animal models, indicating a promising avenue for therapeutic applications in diseases characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may function as a ligand for specific enzymes or receptors involved in inflammatory and microbial pathways. This interaction could lead to downstream effects that alter cellular processes, such as apoptosis or immune response modulation.

Case Studies

Several case studies highlight the potential of thiophene derivatives in drug development:

- Antibacterial Activity : A study conducted on various thiophene derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The lead compound from this series displayed an MIC comparable to established antibiotics, showcasing its potential as a new therapeutic agent .

- Anti-inflammatory Research : In a recent animal study, a thiophene derivative was shown to significantly reduce markers of inflammation in induced arthritis models. This suggests that similar compounds could be developed for treating inflammatory conditions.

Research Findings

Properties

IUPAC Name |

5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIODYGXPIOIST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602576 |

Source

|

| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943115-91-1 |

Source

|

| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.